molecular formula C13H12O2 B2892484 4-(Cyclopropylethynyl)-2-methylbenzoic acid CAS No. 908247-44-9

4-(Cyclopropylethynyl)-2-methylbenzoic acid

Cat. No.: B2892484
CAS No.: 908247-44-9
M. Wt: 200.237
InChI Key: SICVWYNZRQRPMS-UHFFFAOYSA-N
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Description

4-(Cyclopropylethynyl)-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethynyl moiety, which is further connected to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylethynyl)-2-methylbenzoic acid typically involves the following steps:

    Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropyl bromide with a suitable acetylene derivative under basic conditions.

    Attachment to the Benzoic Acid Core: The cyclopropylethynyl group is then coupled to a 2-methylbenzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylethynyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields ethyl-substituted derivatives.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

4-(Cyclopropylethynyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Cyclopropylethynyl)-2-methylbenzoic acid exerts its effects depends on its specific application:

    Biochemical Interactions: The compound may interact with enzymes or receptors, modulating their activity.

    Molecular Targets: Potential targets include cyclooxygenase enzymes in the case of anti-inflammatory activity or DNA topoisomerases for anticancer effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylethynyl)benzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methylbenzoic acid: Does not have the cyclopropylethynyl group, resulting in different chemical properties and applications.

    Cyclopropylbenzoic acid: Similar structure but without the ethynyl linkage, leading to different reactivity.

Uniqueness

4-(Cyclopropylethynyl)-2-methylbenzoic acid is unique due to the presence of both the cyclopropylethynyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-cyclopropylethynyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-8-11(5-4-10-2-3-10)6-7-12(9)13(14)15/h6-8,10H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVWYNZRQRPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-Bromo-2-methylbenzoate (1.0 g, 4.4 mmol) was dissolved in triethylamine (5 mL). To the mixture was added copper iodide (43 mg, 5 mol %), followed by PdCl2(PPh3)2 (157 mg, 5 mol %) and ethynylcyclopropane (1.43 ml, 12 mmol). The mixture was heated in a sealed pressure tube at 80° C. for 3 hours. After completion of the reaction, the triethylamine was evaporated and the residue was dissolved in EtOAc and filtered through Celite®. The organic layer was washed with water, brine, and dried (Na2SO4), then filtered and concentrated under vacuum. The residue was purified by column chromatography on sililca gel using EtOAc-hexane (0-100% gradient) as eluent to give the desired product (630 mg). The product was dissolved in 10 mL of MeOH and 10 mL of 2N LiOH and the mixture was refluxed overnight. The MeOH was evaporated and the basic layer was washed with EtOAC, acidified, and re-extracted with EtOAC. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated under vacuum to give the desired product as a beige solid (461 mg). m/z 201 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
43 mg
Type
catalyst
Reaction Step Three
Quantity
157 mg
Type
catalyst
Reaction Step Four

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